N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-21(23,14-16-7-10-19(26-2)11-8-16)15-22-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h7-13,22-23H,3-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQHCYQPLMGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydronaphthalene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Substitution Reactions: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to the active site of the target, while the sulfonamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Comparison
Table 2. IR Spectral Signatures (Compound 11)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3,298 | N-H stretch (secondary amide) |
| 1,658 | C=O stretch (amide) |
| 1,336/1,165 | O=S=O symmetric/asymmetric |
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1396714-07-0) is a sulfonamide derivative with potential bioactive properties. This compound has garnered interest in medicinal chemistry due to its structural complexity and possible therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 389.5 g/mol
- Structural Characteristics : The compound contains a tetrahydronaphthalene core with a sulfonamide group and hydroxyl and methoxy substituents that may influence its biological interactions.
Biological Activity Data
The following table summarizes key biological activities reported for similar sulfonamide compounds:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives indicated that modifications in the structure can enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound's unique structure may contribute to similar effects.
- Anti-Cancer Research : Preliminary studies suggest that related compounds can induce apoptosis in specific cancer cell lines. The presence of the methoxyphenyl group may enhance cytotoxicity through increased cell membrane permeability or interaction with cellular targets.
- Inflammation Modulation : Research indicates that sulfonamide derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for this compound in managing inflammatory diseases.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization requires systematic evaluation of reaction parameters. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (40–80°C range), and catalyst selection (e.g., triethylamine for sulfonamide coupling). Multi-step purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates. Reaction progress should be monitored using TLC and HPLC to minimize side products .
Q. What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the 4-methoxyphenyl and tetrahydronaphthalene groups.
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (C₂₃H₂₈N₂O₄S, expected m/z 452.17).
- X-ray Crystallography: Resolves stereochemistry at the 2-hydroxy-2-methylpropyl moiety if single crystals are obtained .
Q. What purification strategies mitigate impurities during synthesis?
Use solid-phase extraction (SPE) with HLB cartridges for polar impurities. For non-polar byproducts, recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity. Impurity profiling via reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) identifies residual reactants .
Advanced Research Questions
Q. How can computational modeling predict this compound's biological activity?
Molecular docking (e.g., AutoDock Vina) against bacterial dihydropteroate synthase (PDB: 1AJ0) identifies sulfonamide-enzyme interactions. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) correlate structural features with antimicrobial efficacy. Density Functional Theory (DFT) calculates electronic properties of the methoxyphenyl group to assess redox stability .
Q. What experimental designs resolve contradictions in reported bioactivity data?
Contradictions may arise from assay conditions (e.g., pH, serum proteins). Use Design of Experiments (DoE) to test variables:
- Cell-based assays: Compare MIC values across bacterial strains (e.g., S. aureus vs. E. coli) under controlled nutrient media.
- Enzyme inhibition: Validate IC₅₀ using purified dihydropteroate synthase with/without cofactors (e.g., Mg²⁺). Statistical analysis (ANOVA) identifies confounding factors, while LC-MS confirms compound stability in assay buffers .
Q. How does stereochemistry influence the compound's pharmacokinetic profile?
Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Pharmacokinetic studies in rodent models assess absorption differences. Molecular dynamics simulations (AMBER) predict binding affinity variations between enantiomers and serum albumin. Metabolic stability is tested using liver microsomes with CYP450 inhibitors .
Data Analysis and Validation
Q. What methods validate the compound's stability under physiological conditions?
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.
- Thermogravimetric Analysis (TGA): Determines thermal stability up to 300°C.
- Light Sensitivity: Accelerated photostability testing (ICH Q1B guidelines) with UV-Vis spectroscopy .
Q. How can researchers address low solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
